N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,12-5-8-18-9-12)10-15-13(16)11-3-6-17-7-4-11/h5,8-9,11H,3-4,6-7,10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCANBHCDQILRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCOCC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the thiophene moiety. One common method involves the reaction of 3-thiophenemethanol with 2-methylpropylamine under acidic conditions to form the intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide exhibit anticancer activity by targeting specific enzymes involved in cancer progression. For instance, thiophene carboxamide derivatives have been identified as inhibitors of IKK-2, an enzyme linked to inflammatory responses and cancer cell survival . The inhibition of this enzyme can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
1.2 Anti-inflammatory Applications
The compound's structural features allow it to act as an inhibitor of pro-inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The ability to modulate the NF-kB signaling pathway through IKK-2 inhibition positions it as a promising therapeutic agent .
Biological Research
2.1 Molecular Probes
This compound can serve as a molecular probe in biological studies to investigate the roles of thiophene-containing compounds in various biochemical processes. Its interaction with biological targets can help elucidate mechanisms underlying cellular functions and disease states.
2.2 Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is significant for understanding metabolic pathways and developing new drugs. By studying its effects on specific enzymes, researchers can gain insights into drug design and optimization for better efficacy and reduced side effects .
Material Science
3.1 Polymer Development
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .
3.2 Catalytic Applications
In material science, the compound may also be explored for its catalytic properties in organic reactions. Its ability to facilitate chemical transformations can be harnessed in synthetic chemistry, leading to more efficient production methods for various compounds .
Inhibition of IKK-2
A study investigating the inhibition of IKK-2 by thiophene carboxamide derivatives demonstrated significant anti-inflammatory effects in vitro and in vivo models of arthritis. The results indicated that these compounds could reduce cytokine production and inflammation markers, suggesting their potential use in treating inflammatory diseases .
Synthesis of Antidepressant Molecules
Research has shown that derivatives of thiophene can be synthesized using metal-catalyzed reactions, leading to compounds with antidepressant properties. The synthesis process involved high-yield reactions that produced biologically active molecules capable of modulating neurotransmitter systems .
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds such as tetrahydro-2H-pyran-4-carboxamide.
Thiophene derivatives: Compounds like 3-thiophenemethanol and thiophene-2-carboxamide.
Uniqueness
N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide is unique due to the combination of the tetrahydropyran ring and the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide, with the CAS number 2319785-70-9, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 267.39 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| CAS Number | 2319785-70-9 |
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 267.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene moiety may facilitate binding to enzymes or receptors, potentially modulating their activity. Research suggests that compounds containing thiophene rings can exhibit various pharmacological effects, including anti-inflammatory and neuroprotective actions.
Biological Activities
- Antioxidant Activity : Thiophene derivatives have been studied for their antioxidant properties, which can protect cells from oxidative stress. This activity may be beneficial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound can inhibit inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : The compound may also exhibit neuroprotective effects, making it a candidate for research into therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of thiophene derivatives. The research demonstrated that these compounds could inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function in models of Alzheimer's disease .
Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of various thiophene compounds, including derivatives similar to this compound. The results indicated significant scavenging activity against free radicals, suggesting a protective role against oxidative stress-related damage .
Anti-inflammatory Mechanisms
Research highlighted the anti-inflammatory potential of thiophene-based compounds through their ability to inhibit pro-inflammatory cytokines. This mechanism was explored in vitro, showing promise for treating inflammatory diseases .
Q & A
Q. How can researchers minimize epimerization during functionalization of the oxane ring?
- Methodological Answer : Use non-polar solvents (toluene) and low temperatures (–20°C) for SN2 reactions. Chiral HPLC (Chiralpak IA column) monitors enantiopurity. Avoid strong bases (e.g., LDA) near the carboxamide to prevent β-elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
